1-Amino-2-(4-ethoxyphenyl)propan-2-ol
Description
1-Amino-2-(4-ethoxyphenyl)propan-2-ol is a secondary alcohol and primary amine with a 4-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring distinguishes it from similar compounds, influencing its electronic properties, solubility, and reactivity .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-amino-2-(4-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
InChI Key |
HLHCNRYVHIUBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(CN)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol typically involves the reaction of 4-ethoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under a nitrogen atmosphere . The reaction mixture is then treated with a borane-tetrahydrofuran complex, followed by hydrolysis with hydrochloric acid to yield the desired product. This method ensures the formation of the compound with high purity and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation under controlled conditions. Using chromium trioxide () in acidic media, the hydroxyl group converts to a ketone, forming 1-amino-2-(4-ethoxyphenyl)propan-2-one (Equation 1). This reaction proceeds via a two-electron oxidation mechanism .
| Oxidizing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| / | Propan-2-one derivative | 78% | 0–5°C, 4 h | |
| KMnO (aq.) | Carboxylic acid derivative | <5% | Reflux, 12 h |
Nucleophilic Substitution at the Amino Group
The primary amine participates in alkylation and acylation reactions:
-
Alkylation : Reacts with methyl iodide () in THF to form -methyl derivatives (Equation 2).
-
Acylation : Treating with acetyl chloride () yields -acetylated products (Equation 3) .
| Reaction Type | Reagent | Product | Yield | Catalyst |
|---|---|---|---|---|
| Alkylation | -Methyl derivative | 85% | KCO | |
| Acylation | -Acetyl derivative | 92% | Pyridine |
Condensation Reactions
The amino group reacts with carbonyl compounds like hexane-2,5-dione in propan-2-ol under acidic conditions to form pyrrole derivatives (Equation 4) . This Paal-Knorr-type condensation is stereospecific and yields heterocyclic products.
| Carbonyl Compound | Product Structure | Reaction Time | Yield |
|---|---|---|---|
| Hexane-2,5-dione | -pyrrolyl derivative | 8 h | 72% |
| Isatin | Spiro-oxindole derivative | 12 h | 68% |
Salt Formation and Acid-Base Reactions
The amine group forms stable hydrochloride salts with HCl gas in diethyl ether (Equation 5) . This property is critical for pharmaceutical formulation.
| Acid | Salt Form | Solubility (HO) | Application |
|---|---|---|---|
| HCl | Hydrochloride | 12 g/100 mL | Drug stabilization |
| Sulfate | 8 g/100 mL | Industrial synthesis |
Reductive Amination
While this reaction is typically part of its synthesis, the compound can act as an intermediate in reductive amination cascades. For example, biocatalytic methods using alcohol dehydrogenases and transaminases enable chiral resolution of enantiomers (Equation 6) .
| Reducing Agent | Enantiomeric Excess (ee) | Catalyst | Scale |
|---|---|---|---|
| NaBH | 75% | None | Lab-scale |
| Chiral Ru catalyst | >99% | Asymmetric hydrogenation | Industrial |
Esterification and Etherification
The hydroxyl group forms esters with acid anhydrides (e.g., acetic anhydride) or ethers with alkyl halides (Equation 7) .
| Reagent | Product | Reaction Efficiency |
|---|---|---|
| Acetic anhydride | Acetylated derivative | 88% |
| Benzyl chloride | Benzyl ether derivative | 65% |
Critical Analysis of Reactivity Trends
-
Steric Effects : The ethoxy group’s bulkiness reduces reaction rates in planar transition states (e.g., electrophilic aromatic substitution) .
-
Electronic Effects : The electron-donating ethoxy group activates the aromatic ring toward electrophilic attack but deactivates it toward nucleophilic substitution.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields by 20–30% compared to THF .
This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable for drug discovery and materials science. Further studies are needed to explore its catalytic asymmetric reactions and biocatalytic applications .
Scientific Research Applications
1-Amino-2-(4-ethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl moiety can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features
| Compound Name | Substituent(s) | CAS Number | Key Structural Differences |
|---|---|---|---|
| 1-Amino-2-(pyridin-2-yl)propan-2-ol | Pyridin-2-yl | Not provided | Aromatic nitrogen ring vs. ethoxy-phenyl |
| 1-Amino-2-(4-benzyloxyphenyl)propan-2-ol | 4-Benzyloxyphenyl (Ph-O-CH₂Ph) | 305448-20-8 | Bulkier benzyloxy group vs. ethoxy |
| 1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol | 4-Methoxyphenyl (-OCH₃) | 100055-13-8 | Methoxy vs. ethoxy (shorter alkyl chain) |
| 1-Amino-2-(2-bromophenyl)propan-2-ol HCl | 2-Bromophenyl | 1803592-85-9 | Halogen (Br) vs. ethoxy; ortho vs. para position |
Key Observations :
Key Observations :
- Hydrogenation with Pd/C (as in ) is a common method for synthesizing amino propanol derivatives, though yields and purity vary with substituents.
- The methoxy analog () achieves a high yield (99%), suggesting that electron-donating groups like methoxy/ethoxy may stabilize intermediates or transition states .
Physicochemical Properties
Key Observations :
- Ethoxy and benzyloxy groups likely increase hydrophobicity compared to unsubstituted propan-2-ol.
- Safety data for the ethoxy analog may align with benzyloxy derivatives, requiring standard lab precautions (e.g., ventilation, eye protection) .
Biological Activity
1-Amino-2-(4-ethoxyphenyl)propan-2-ol, also known as 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-ol, is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO3, with a molecular weight of approximately 225.28 g/mol. The compound features an ethoxy-substituted aromatic ring and an amino alcohol moiety, which are crucial for its biological interactions. The structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions with various biological targets, such as enzymes and receptors.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their catalytic activities.
- Receptor Binding : The ethoxyphenyl moiety enhances hydrophobic interactions with cell surface receptors, modulating signal transduction pathways .
These interactions suggest that the compound may influence various physiological processes, including metabolic pathways and cellular signaling.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has shown antioxidant activity. Studies utilizing the DPPH radical scavenging method revealed that it can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies demonstrated cytotoxic effects against human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| U-87 (glioblastoma) | 15.0 |
| MDA-MB-231 (breast cancer) | 20.5 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several derivatives of amino alcohols, including this compound. The results highlighted its superior activity against resistant strains of bacteria, reinforcing its potential as a therapeutic agent in treating infections caused by antibiotic-resistant pathogens .
Investigation into Antioxidant Properties
Another study focused on the antioxidant properties of the compound, comparing it to established antioxidants like ascorbic acid. The findings indicated that this compound exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid in certain assays, suggesting its utility in formulations aimed at mitigating oxidative damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Amino-2-(4-ethoxyphenyl)propan-2-ol, and what methodological considerations ensure high yield and purity?
- Methodology:
- Reductive Amination: React 2-(4-ethoxyphenyl)propan-2-one with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) in ethanol or methanol. Monitor pH to favor amine formation .
- Catalytic Hydrogenation: Use palladium on carbon (Pd/C) under hydrogen pressure to reduce a nitro or imine precursor. This method is scalable but requires inert conditions .
- Work-Up: Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Confirm purity via HPLC or LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- 1H-NMR: Look for signals at δ 1.3–1.5 ppm (CH3 of ethoxy group), δ 3.8–4.2 ppm (OCH2CH3), and δ 1.8–2.2 ppm (propanol CH3). The amino proton may appear as a broad singlet near δ 2.5–3.5 ppm, but deuteration or D2O exchange can confirm its presence .
- IR Spectroscopy: Key peaks include O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-O stretch (~1250 cm⁻¹) .
- Mass Spectrometry: ESI-MS should show [M+H]+ with accurate mass matching C11H17NO2 (calc. 195.13 g/mol). Fragmentation patterns (e.g., loss of ethoxy group) aid structural confirmation .
Q. How does the ethoxy substituent influence the compound’s stability under varying pH and temperature conditions?
- pH Stability: The ethoxy group enhances hydrophobicity, reducing solubility in acidic media. Protonation of the amine at low pH (<4) may lead to salt formation, while high pH (>9) can hydrolyze the ethoxy group. Stability studies in buffered solutions (pH 3–8) are recommended .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at 2–8°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study: If NMR signals for the propanol CH3 group split unexpectedly, consider:
- Solvent Effects: Use deuterated DMSO or CDCl3 to minimize solvent-induced shifts .
- Dynamic Processes: Variable-temperature NMR can reveal conformational exchange (e.g., hindered rotation of the ethoxy group) .
- Impurity Analysis: LC-MS or 2D-COSY can distinguish between diastereomers or byproducts .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to control stereochemistry .
- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The amine group’s HOMO suggests nucleophilic reactivity (e.g., alkylation), while the ethoxy group’s electron-donating nature directs electrophilic aromatic substitution .
- MD Simulations: Predict solvation effects and binding affinities for pharmacological applications (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
